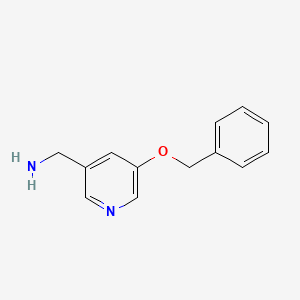

(5-(Benzyloxy)pyridin-3-YL)methanamine

Description

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(5-phenylmethoxypyridin-3-yl)methanamine |

InChI |

InChI=1S/C13H14N2O/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11/h1-6,8-9H,7,10,14H2 |

InChI Key |

CVDBPUXHFGFUBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (5-(Benzyloxy)pyridin-3-yl)methanamine with structurally analogous pyridine derivatives, focusing on substituent effects, pharmacological activity, and safety profiles.

Substituent Effects and Reactivity

Key Observations:

- Benzyloxy vs. Halogenated derivatives () exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability.

- Functional Group Versatility: The methanamine group in all analogs allows for derivatization (e.g., amide formation), but adjacent substituents modulate reactivity. For example, bromine in and facilitates Suzuki couplings, whereas benzyloxy may serve as a protecting group.

Pharmacological Activity

- GSK-3β Inhibition (): The imidazopyridine-carboxamide derivative in demonstrates kinase inhibitory activity, attributed to its fused heterocyclic core. While this compound lacks direct activity data, its benzyloxy group could influence target affinity if used in similar scaffolds.

- Heterocyclic Frameworks (): (5-(Pyridin-3-yl)furan-2-yl)methanamine () shares the methanamine group but incorporates a furan ring, which may alter metabolic stability compared to pyridine-based analogs.

Q & A

Q. Advanced Research Focus

- Receptor Selection : Prioritize targets like chemokine receptors (e.g., US28 or CCR1) based on structural analogs .

- Assay Design :

- Functional Assays : Measure cAMP levels or calcium flux for inverse agonism/antagonism.

- Binding Studies : Use radiolabeled ligands (e.g., H-CCL5 for CCR1) to determine K values.

- Dose-Response Curves : Establish EC/IC values with triplicate measurements to ensure reproducibility .

How can computational modeling improve the understanding of this compound’s pharmacological profile?

Q. Advanced Research Focus

- Molecular Docking : Use crystal structures of target receptors (e.g., US28) to predict binding modes. Focus on hydrogen bonding with the methanamine group and hydrophobic interactions with the benzyloxy moiety .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing vs. donating groups) with bioactivity data from analogs .

- ADMET Prediction : Tools like SwissADME can forecast solubility, metabolic stability, and blood-brain barrier penetration .

What are the stability considerations for storing this compound, and how can degradation be minimized?

Q. Basic Research Focus

- Storage Conditions : Hydrochloride salts (e.g., dihydrochloride derivatives) improve stability. Store at -20°C under inert gas (argon) to prevent oxidation .

- Degradation Monitoring : Use HPLC with UV detection (λ = 254 nm) to track impurities. Common degradation products may include deprotected amines or hydrolyzed benzyloxy groups .

How do structural modifications at the pyridine 3- and 5-positions influence the compound’s bioactivity?

Q. Advanced Research Focus

- 3-Position : Methanamine groups are critical for receptor binding (e.g., CCR1 interactions). Bulky substituents here may sterically hinder activity .

- 5-Position : Benzyloxy groups enhance lipophilicity, improving membrane permeability. Substituting with smaller alkoxy groups (e.g., methoxy) reduces potency but increases solubility .

- Case Study : Replacing benzyloxy with difluoromethoxy in analogs reduces EC by 50%, highlighting electronic effects .

What purification challenges arise during synthesis, and how are they addressed?

Q. Basic Research Focus

- Byproduct Removal : Silica gel chromatography (ethyl acetate/hexane gradients) effectively separates intermediates .

- Hydroscopicity : Amine derivatives may absorb moisture; lyophilization or storage with desiccants (e.g., molecular sieves) is advised .

- Scale-Up Issues : Transitioning from milligram to gram-scale requires optimizing solvent volumes and column dimensions to maintain yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.